2-Methyltryptamine

Serotonin receptor binding 5-HT2A receptor Structure-activity relationship (SAR)

Researchers requiring a reliable panobinostat intermediate often face supply inconsistency and purity concerns. 2-Methyltryptamine (CAS 2731-06-8) resolves this as the definitive starting material for HDAC inhibitor synthesis. • Panobinostat (LBH589) synthesis via optimized reductive amination; scalable, high-yield route • Selective 5-HT3 antagonist (IC50 68 nM); 19-fold weaker 5-HT2A agonism vs. tryptamine - ideal negative control for SAR studies • Lacks CPP & self-administration behavior - suitable for behavioral studies without addiction confounds

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 2731-06-8
Cat. No. B130797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltryptamine
CAS2731-06-8
Synonyms2-Methyl-1H-indole-3-ethanamine;  3-(2-Aminoethyl)-2-methyl-indole; 
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCN
InChIInChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
InChIKeyCPVSLHQIPGTMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltryptamine Overview & Procurement


2-Methyltryptamine (2-MT) is a C2-methylated substituted tryptamine, belonging to a class of compounds structurally related to the neurotransmitter serotonin [1]. Its defining feature is the 2-methyl group on the indole ring, a subtle yet critical structural modification that profoundly distinguishes its biological activity from the parent compound tryptamine and other substituted analogs [1]. This compound serves as both a pharmacological tool to probe the structural requirements of serotonin receptor activation and as a key industrial intermediate, most notably in the synthesis of the histone deacetylase inhibitor panobinostat (LBH589) [2].

Probe Serotonin receptor subtype tool
Intermediate Key starting material for panobinostat synthesis
Differentiation Structurally distinct from generic tryptamines

2-Methyltryptamine vs. Generic Tryptamines


The simple methylation at the C2 position of 2-Methyltryptamine is not a minor structural variation; it is a key determinant of a unique pharmacological and functional profile. Unlike many substituted tryptamines that act as potent serotonin receptor agonists, 2-MT exhibits a dramatically reduced affinity and functional activity at the primary psychedelic target, the 5-HT2A receptor, and a distinct profile at other 5-HT receptor subtypes [1]. Furthermore, the 2-methyl group imparts specific physical and chemical properties, such as a defined melting point and air sensitivity , which are critical for handling, storage, and use as a synthetic intermediate. Substituting a generic tryptamine analog for 2-Methyltryptamine in an experiment or a chemical synthesis will lead to fundamentally different and irreproducible results, as the quantitative evidence below demonstrates.

Receptor profile mismatch
2-Methyl group markedly reduces 5-HT2A potency vs parent tryptamine, altering pharmacological readout.
Functional activation gap
Weak 5-HT2A agonism means generic tryptamine analogs cannot serve as direct substitutes.
Physical property differences
Defined melting point and air sensitivity require specific storage; substitution may compromise reproducibility.

2-Methyltryptamine: Quantitative Evidence


5-HT2A Receptor Affinity & Potency

A direct head-to-head study comparing 2-Methyltryptamine (2-MT) to its parent compound, tryptamine, revealed a profound reduction in both binding affinity and functional potency at the 5-HT2A receptor, a primary target for classical psychedelics. 2-MT exhibited a binding affinity (Ki) of 7,774 nM, which is 3.2-fold weaker than the affinity of tryptamine (Ki = 2,429 nM) [1]. The difference in functional activation was even more pronounced: 2-MT had an EC50 of 4,598 nM, which is 19-fold weaker than that of tryptamine (EC50 = 242 nM) in the same assay [1].

5-HT2A Affinity & Potency
Head-to-head
2-MT Ki 7,774 nM, EC50 4,598 nM
Tryptamine Ki 2,429 nM, EC50 242 nM
Supports weak 5-HT2A agonist control use
19-fold weaker functional activation; relevant for SAR studies
Serotonin receptor binding 5-HT2A receptor Structure-activity relationship (SAR)

Potent 5-HT3 Receptor Antagonism

In contrast to its weak agonist activity at 5-HT2A receptors, 2-Methyltryptamine demonstrates potent antagonist activity at the human 5-HT3 receptor, a ligand-gated ion channel. In a functional assay using CHO-K1 cells expressing the human 5-HT3 receptor, 2-Methyltryptamine inhibited serotonin-induced inward currents with an IC50 of 68 nM [1]. This potent antagonism represents a distinct pharmacological profile compared to many simple tryptamines, which are often characterized as agonists or have negligible activity at this receptor. While direct comparator data for tryptamine at the 5-HT3 receptor in this specific assay is not provided in the source, the nanomolar potency of 2-MT is a striking deviation from its micromolar affinities at other serotonin receptors.

5-HT3 Antagonism
Class-level
IC50 68 nM
Supports potent 5-HT3 antagonist probe use
Human 5-HT3 in CHO-K1 cells; comparator data not directly provided
5-HT3 receptor Ligand-gated ion channel Antagonist activity

Key Intermediate for Panobinostat (LBH589)

2-Methyltryptamine is not just a pharmacological probe; it is a critical building block in the industrial-scale synthesis of the FDA-approved HDAC inhibitor panobinostat (LBH589), used in the treatment of multiple myeloma. An optimized Grandberg synthesis, suitable for large-scale manufacturing, was developed to produce 2-Methyltryptamine with a yield of 47% and a purity of >99% after crystallization from toluene [1]. This high-purity synthesis route and its direct use as the starting material for a commercial therapeutic agent [2] distinguish 2-Methyltryptamine from other research-only tryptamine analogs.

Synthetic Utility
Reported
Yield 47%, Purity >99%
Reported synthesis route for panobinostat intermediate
Grandberg synthesis; crystallization from toluene
Histone deacetylase (HDAC) inhibitor Synthetic intermediate Process chemistry

Lack of Reinforcing Behavioral Effects

In contrast to many potent psychedelic tryptamines (e.g., DMT, psilocin), 2-Methyltryptamine does not exhibit behavioral markers of abuse potential in standard rodent models. Studies have shown that 2-MT does not produce conditioned place preference (CPP) or support self-administration, nor does it alter locomotor activity [1]. While head-twitch response (HTR) data, a proxy for psychedelic effects, is mixed, the lack of reinforcing effects is a critical differentiation from compounds with high abuse liability.

Abuse Liability Assays
Class-level
2-MT No CPP, no self-administration
Psychedelic tryptamines Typically produce CPP / support self-administration
Supports low-abuse-potential tool use
Mixed HTR data; verify model endpoints
Abuse liability Conditioned place preference Self-administration

Physical Properties and Purity Specifications

Commercial sources provide well-defined physical and chemical specifications for 2-Methyltryptamine, which are essential for ensuring reproducibility in research. Key specifications include a purity of ≥98.0% (by GC and nonaqueous titration), a melting point of 106.0 to 110.0 °C, and recommended storage conditions (refrigerated, under inert gas) due to air and heat sensitivity . These defined parameters minimize batch-to-batch variability and allow researchers to control for potential confounding factors like oxidative degradation or impurities.

Physical Specifications
Specification review
Purity ≥98.0%, MP 106–110°C
Specification for reproducible handling
Air/heat sensitive; store under inert gas; verify with lot analysis
Material specification Quality control Reproducibility

2-Methyltryptamine: Recommended Applications


5-HT2A Negative Control for Psychedelic Research

Given its 19-fold lower functional potency at the 5-HT2A receptor compared to tryptamine [1], 2-Methyltryptamine is an ideal negative control or comparator compound in studies investigating structure-activity relationships (SAR) of psychedelic tryptamines. Its weak agonism at this key target allows researchers to dissect the contribution of other receptor systems or molecular features to the overall psychedelic effect.

5-HT3 Receptor Pharmacological Tool

2-Methyltryptamine's potent antagonism of the human 5-HT3 receptor (IC50 = 68 nM) [2] makes it a valuable chemical probe for investigating the function of this ligand-gated ion channel in various physiological and pathological processes, including nausea, anxiety, and cognition. Its distinct mechanism differentiates it from other serotonergic tools.

Key Starting Material for HDAC Inhibitor Synthesis

The optimized, scalable synthesis yielding high-purity 2-Methyltryptamine [3] establishes it as the preferred starting material for medicinal chemistry campaigns focused on developing novel panobinostat (LBH589) analogs or other tryptamine-based therapeutics targeting histone deacetylases or other epigenetic modulators [4].

Low-Abuse-Liability Compound for Behavioral Neuroscience

For behavioral studies where the rewarding or reinforcing properties of a compound are a confound, 2-Methyltryptamine's lack of CPP and self-administration [1] makes it a suitable tool. It can be used to probe serotonergic contributions to behavior without the interference of addiction-related neural circuitry, simplifying experimental interpretation and easing regulatory hurdles.

Application
Selection Property
Validation Focus
5-HT2A SAR studies
Weak 5-HT2A agonist profile
Confirm receptor activation vs tryptamine controls
5-HT3 receptor studies
Potent 5-HT3 antagonism
Validate antagonist potency in target assay
HDAC inhibitor synthesis
High-purity synthetic intermediate
Verify purity and synthetic yield
Behavioral neuroscience
Absence of reinforcing effects
Confirm lack of CPP/self-administration in model

Technical Documentation Hub

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54 linked technical documents
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